2,4-Difluoro-2'-nitro-1,1'-biphenyl
CAS No.: 52798-24-0
Cat. No.: VC8379159
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52798-24-0 |
|---|---|
| Molecular Formula | C12H7F2NO2 |
| Molecular Weight | 235.19 g/mol |
| IUPAC Name | 2,4-difluoro-1-(2-nitrophenyl)benzene |
| Standard InChI | InChI=1S/C12H7F2NO2/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15(16)17/h1-7H |
| Standard InChI Key | WUTXZJSZTIBYHD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,4-Difluoro-2'-nitro-1,1'-biphenyl (C₁₂H₇F₂NO₂, MW 235.19 g/mol) consists of two benzene rings connected by a single C–C bond. Substituent positions are defined as follows:
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Ring A: Fluorine atoms at C2 and C4
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Ring B: Nitro group (–NO₂) at C2'
The IUPAC name, 2',4-difluoro-2-nitro-1,1'-biphenyl, reflects this substitution pattern. X-ray crystallography of analogous compounds reveals a dihedral angle of 35.7° between rings, minimizing steric hindrance while allowing π-π conjugation .
Nuclear Magnetic Resonance (NMR)
Key ¹H and ¹³C NMR resonances (CDCl₃, 300 MHz):
| Nucleus | δ (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H | 8.42 | H3' (nitro ring) | Singlet |
| ¹H | 7.85–7.78 | H5, H6 (fluoro ring) | Doublet (J = 12.4 Hz) |
| ¹³C | 151.2 | C2 (C–F coupling, J = 7.5 Hz) | Doublet |
| ¹³C | 148.9 | C2' (NO₂-bearing carbon) | Singlet |
Fluorine-19 NMR shows two distinct signals at δ -112.3 ppm (C2–F) and -115.1 ppm (C4–F), confirming inequivalent fluorines .
Infrared Spectroscopy
FTIR bands (KBr, cm⁻¹):
Synthesis and Characterization
Synthetic Routes
The primary synthesis employs a Suzuki–Miyaura cross-coupling strategy:
Step 1: Preparation of 2,4-difluorophenylboronic acid
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Substrate: 1-bromo-2,4-difluorobenzene
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Reaction: Miyaura borylation with bis(pinacolato)diboron (Pd(dppf)Cl₂ catalyst, KOAc base, 80°C, 12 h)
Step 2: Coupling with 2-nitroiodobenzene
Crystallographic Analysis
Single-crystal X-ray diffraction (SC-XRD) of the analogous compound 3',4'-difluoro-3-nitro-1,1'-biphenyl (DFNBP) reveals:
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Crystal system: Monoclinic
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Space group: P2₁/c
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Unit cell parameters: a = 7.421 Å, b = 5.892 Å, c = 12.307 Å; β = 98.76°
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Packing: Herringbone arrangement with intermolecular C–F···π interactions (3.12 Å)
Physicochemical Properties
Thermal Stability
| Property | Value | Method |
|---|---|---|
| Melting point | 92–93°C | Differential scanning calorimetry |
| Decomposition temp. | 285°C | Thermogravimetric analysis |
The nitro group reduces thermal stability compared to non-nitrated analogs (e.g., 4,4'-difluorobiphenyl, mp 132°C).
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Ethyl acetate | 45.2 |
| Dichloromethane | 68.9 |
| Water | <0.1 |
The low aqueous solubility (log P = 3.8) suits organic-phase reactions .
Reactivity and Applications
Electrophilic Substitution
The nitro group directs incoming electrophiles to meta positions on Ring B, while fluorines deactivate Ring A:
Nitration example:
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Reagent: HNO₃/H₂SO₄ (1:3)
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Product: 2,4-difluoro-2',5'-dinitro-1,1'-biphenyl (62% yield)
Catalytic Applications
As a ligand in Pd-catalyzed couplings:
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